6-Bromo-1-methoxyhex-1-ene
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Overview
Description
6-Bromo-1-methoxyhex-1-ene is an organic compound with the molecular formula C7H13BrO It is a derivative of hexene, where a bromine atom is attached to the sixth carbon and a methoxy group is attached to the first carbon of the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1-methoxyhex-1-ene can be synthesized through several methods. One common approach involves the bromination of 1-methoxyhex-1-ene. This reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-methoxyhex-1-ene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methoxyhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The double bond in the hexene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: 6-Hydroxy-1-methoxyhex-1-ene, 6-Amino-1-methoxyhex-1-ene.
Oxidation: 6-Bromo-1-methoxyhexanal, 6-Bromo-1-methoxyhexanoic acid.
Reduction: 6-Bromo-1-methoxyhexane.
Scientific Research Applications
6-Bromo-1-methoxyhex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methoxyhex-1-ene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine was attached. In oxidation reactions, the methoxy group can be converted to more oxidized forms, such as aldehydes or carboxylic acids, through the action of oxidizing agents.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the methoxy group.
1-Methoxyhex-1-ene: Similar structure but lacks the bromine atom.
6-Bromo-1,2-epoxyhexane: Contains an epoxide ring instead of the double bond.
Uniqueness
6-Bromo-1-methoxyhex-1-ene is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Properties
CAS No. |
104413-33-4 |
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Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
6-bromo-1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3 |
InChI Key |
JTYBSOUMQIEOKH-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCCCBr |
Origin of Product |
United States |
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